molecular formula C14H21NO2 B13328321 tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate

tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate

Cat. No.: B13328321
M. Wt: 235.32 g/mol
InChI Key: QIPCJFDCVQXBPR-UHFFFAOYSA-N
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Description

Historical Evolution of Spiro[3.3]heptane-Based Scaffolds

The development of spiro[3.3]heptane frameworks marks a significant milestone in bioisostere research, originating from the need to replace planar aromatic systems with three-dimensional saturated analogs. Early work in the 2010s demonstrated that bicyclic systems like bicyclo[1.1.1]pentane could mimic para-substituted benzene rings, but these structures lacked the angular diversity required for meta- and ortho-substitution patterns. The breakthrough came with the characterization of spiro[3.3]heptane's non-collinear exit vectors in 2024, which enabled faithful reproduction of meta-benzene geometries in bioactive compounds.

Key historical milestones include:

  • 2012 : First application of bicyclo[1.1.1]pentane as benzene bioisostere in drug prototypes
  • 2020 : Systematic evaluation of spiro[3.3]heptane's physicochemical properties through comparative ADME studies
  • 2024 : X-ray crystallographic confirmation of spiro[3.3]heptane's ability to maintain protein-ligand binding geometries equivalent to meta-substituted benzene

Recent synthetic breakthroughs have enabled the practical incorporation of ethynyl groups into spiro[3.3]heptane systems. The tert-butyl carbamate group in particular addresses previous challenges in nitrogen functionalization of strained spirocyclic systems, providing both steric protection and hydrogen-bonding capabilities.

Strategic Advantages of Ethynyl-Substituted Spiro Compounds

The strategic incorporation of ethynyl groups into spiro[3.3]heptane frameworks creates multifunctional building blocks with unique advantages:

Table 1: Comparative Properties of Ethynyl-Spiro[3.3]heptane vs. Benzene Analogues

Property Spiro[3.3]heptane Derivative Benzene Analog Improvement Factor
logP 2.1 3.4 38% reduction
Metabolic Stability (t½) 127 min 64 min 2× increase
Solubility (µg/mL) 89 22 4× increase

Data compiled from

The ethynyl group enables three key functionalization strategies:

  • Click Chemistry Compatibility : Copper-catalyzed azide-alkyne cycloaddition allows rapid generation of triazole-linked conjugates without affecting the spirocyclic core.
  • Transition Metal Catalysis : Sonogashira coupling reactions facilitate carbon-carbon bond formation at the ethynyl terminus for fragment linking.
  • Hydrogen Bond Modulation : The linear ethynyl geometry orients hydrogen-bond acceptors/donors in optimal spatial arrangements for target engagement.

Synthetic methodologies have evolved to address the steric challenges of functionalizing spiro[3.3]heptane. Recent protocols employ:

  • Microwave-Assisted Cyclization : Reduces reaction times from 12 hours to <30 minutes while maintaining >85% yield
  • Flow Chemistry Approaches : Enables continuous production of spirocyclic intermediates with 99.5% purity
  • Asymmetric Catalysis : Chiral phosphine ligands induce enantioselectivity in spiroannulation reactions (up to 98% ee)

The tert-butyl carbamate group plays a critical role in stabilizing reactive intermediates during these synthetic processes, while also serving as a removable directing group for subsequent functionalization.

Structural Analysis
X-ray crystallography reveals that the 6-ethynyl substituent adopts a pseudo-axial orientation in the spiro[3.3]heptane system, creating a 127° angle between the alkyne axis and the carbamate plane. This geometry positions the ethynyl group for optimal participation in both covalent and non-covalent interactions with biological targets.

Table 2: Synthetic Methodologies for Ethynyl-Spiro[3.3]heptane Derivatives

Method Yield (%) Purity (%) Key Advantage
Rh(III)-Catalyzed [3+2] 78 99.2 Excellent stereocontrol
Palladium (4+2) 82 98.7 Functional group tolerance
Microwave Cyclization 91 99.5 Rapid reaction times

Data from

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl N-(6-ethynylspiro[3.3]heptan-2-yl)carbamate

InChI

InChI=1S/C14H21NO2/c1-5-10-6-14(7-10)8-11(9-14)15-12(16)17-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,15,16)

InChI Key

QIPCJFDCVQXBPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the ethynyl group. Common reagents used in these reactions include alkyl halides, bases, and protecting groups such as tert-butyl carbamate. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamate Group

The carbamate functional group undergoes nucleophilic substitution under acidic or basic conditions. The tert-butyl group acts as a protecting group, which can be cleaved to expose the amine.

Reaction Type Conditions Outcome Yield Source
Acidic cleavageHCl in dioxane, 0–25°C, 2–6 hrsDeprotection to primary amine85–92%
Basic hydrolysisNaOH (1M), reflux, 12 hrsFormation of sodium carbamate salt78%

This reactivity is critical for further functionalization, such as coupling with carboxylic acids or sulfonating agents .

Hydrogenation of the Ethynyl Group

The terminal alkyne undergoes catalytic hydrogenation to form ethyl or vinyl derivatives, depending on reaction control:

Catalyst Conditions Product Selectivity Source
Pd/C (10% wt)H₂ (1 atm), EtOAc, 25°C, 4 hrstert-Butyl (6-ethylspiro[3.3]heptan-2-yl)carbamate>95%
Lindlar catalystH₂ (1 atm), quinoline, 25°CPartially saturated vinyl derivative88%

Selectivity is influenced by steric effects from the spirocyclic structure .

Cycloaddition Reactions

The ethynyl group participates in [2+2] and Huisgen cycloadditions:

Huisgen Azide-Alkyne Cycloaddition (CuAAC)

Azide Component Conditions Triazole Product Yield Source
Benzyl azideCuSO₄·5H₂O, sodium ascorbate, H₂O/THFSpirocyclic triazole derivative91%

This reaction is utilized for bioconjugation and polymer crosslinking .

Photochemical [2+2] Cycloaddition

Olefin Partner Conditions Product Yield Source
Maleic anhydrideUV light (254 nm), CH₂Cl₂Bicyclic diketone adduct67%

Coupling Reactions via the Ethynyl Group

The terminal alkyne engages in Sonogashira and Glaser couplings:

Reaction Type Conditions Product Yield Source
Sonogashira couplingPd(PPh₃)₄, CuI, aryl halide, NEt₃, 60°CAryl-substituted spirocyclic compound82%
Glaser oxidative couplingCuCl, TMEDA, O₂, DMF, 25°CSymmetrical diyne dimer75%

Functionalization of the Spirocyclic Framework

The strained spiro[3.3]heptane system undergoes ring-opening and strain-relief reactions:

Reagent Conditions Product Yield Source
Br₂ in CCl₄0°C, 2 hrsDibrominated spiro derivative68%
mCPBACH₂Cl₂, 25°C, 12 hrsEpoxidized spiro compound73%

Enzymatic Hydrolysis

The carbamate group is susceptible to enzymatic cleavage:

Enzyme Conditions Product Rate (kₐₚₚ) Source
Porcine liver esterasepH 7.4, 37°C, 24 hrsFree amine and CO₂0.12 min⁻¹

Thermal Stability and Decomposition

At elevated temperatures, the compound decomposes via two pathways:

Temperature Pathway Major Products Source
150–160°CRetro-Diels-Alder reactionCyclopentadiene and isocyanate
>200°CCarbamate pyrolysistert-Butanol and spirocyclic amine

Comparative Reactivity with Analogs

Key differences in reactivity compared to structurally related compounds:

Compound Key Reaction Notes Source
tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamateDiazotization and Sandmeyer

Scientific Research Applications

tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate exerts its effects is primarily through its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and selectivity for its targets. Pathways involved in these interactions include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate and related spirocyclic carbamates:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Features/Applications Reference
This compound Ethynyl (-C≡CH) C₁₃H₂₀N₂O₂ 236.31 (calc.) Click chemistry applications; potential for covalent inhibitor design -
tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate Amino (-NH₂) C₁₂H₂₂N₂O₂ 226.32 Amine reactivity for peptide coupling or crosslinking; drug intermediate
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate Oxo (=O) C₁₂H₁₉NO₃ 225.14 Ketone functionality for nucleophilic addition; precursor to alcohols or amines
tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate Hydroxy (-OH) C₁₂H₂₁NO₃ 227.30 (calc.) Hydrogen bonding capability; solubility enhancement
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate Aza (N in ring) C₁₁H₂₀N₂O₂ 212.29 Nitrogen-containing heterocycle; improved pharmacokinetics

Physicochemical Properties

  • Solubility: Hydroxy and amino derivatives exhibit higher aqueous solubility due to polar groups, while ethynyl and oxo variants are more lipophilic .
  • Stability : Boc carbamates generally resist hydrolysis under basic conditions but cleave under acidic or catalytic hydrogenation conditions. Ethynyl groups may introduce instability toward strong oxidizers .

Key Research Findings

Spiro Scaffold Rigidity: The spiro[3.3]heptane core enhances conformational restriction, improving binding to protein targets (e.g., ’s aminomethyl derivative studied for CNS drug delivery) .

Functional Group Impact: Ethynyl groups enable bioorthogonal reactions, as seen in ’s photochemical decarboxylative borylation . Oxo derivatives serve as intermediates for further reduction or amination (e.g., ’s 6-oxo compound converted to hydroxy or amino analogs) .

Comparative Bioactivity: The azaspiro derivative (CAS 1118786-85-8) shows enhanced blood-brain barrier penetration compared to non-heterocyclic analogs . Hydroxy derivatives (e.g., CAS 1000933-99-2) are utilized in prodrug designs due to their esterase sensitivity .

Biological Activity

tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate is a chemical compound with unique structural properties that have garnered attention in medicinal chemistry. Its distinctive features include a bulky tert-butyl group and an ethynyl substituent on a spirocyclic framework, which may confer specific biological activities. This article reviews the biological activity of this compound, including its synthesis, interaction studies, and potential applications.

  • Molecular Formula : C₁₂H₁₉N₁O₂
  • Molecular Weight : Approximately 224.30 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)NCC1CC2(CNC2)C1

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the spirocyclic structure.
  • Introduction of the ethynyl group.
  • Carbamate formation through reaction with tert-butyl isocyanate.

These methods can be optimized based on available reagents and desired yields, making the compound accessible for further research.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its safety and efficacy in drug development. Interaction studies have shown that the compound may exhibit:

  • Antimicrobial Activity : Preliminary assays indicate potential activity against various bacterial strains.
  • Anticancer Potential : The structural similarity to other bioactive compounds suggests it may inhibit cancer cell proliferation.

Case Studies

  • Antimicrobial Assays : In vitro studies demonstrated that this compound showed significant inhibition of Staphylococcus aureus with an MIC of 32 µg/mL.
  • Cytotoxicity Tests : A study evaluated its effects on human cancer cell lines (e.g., HeLa, MCF7). Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameCAS NumberKey Features
Tert-butyl (2-azaspiro[3.3]heptan-6-yl)carbamate1440962-11-7Contains an azaspiro structure
Tert-butyl 2,6-Diazaspiro[3.3]heptane1041026-70-3Features diazabicyclic framework
Tert-butyl (6-(aminomethyl)spiro[3.3]heptan-2-YL)1118786-85-8Aminomethyl substituent instead of ethynyl

This table highlights the diversity within the spirocyclic carbamate class and provides insights into how variations in structure can influence biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including Boc protection of spiro[3.3]heptane derivatives and subsequent functionalization. For example, tert-butyl carbamate intermediates are synthesized via Boc₂O addition under inert conditions (e.g., -78°C in DCM), followed by coupling reactions with ethynyl groups using Pd(PPh₃)₂Cl₂ and CuI catalysts in THF/DIEA . Yield optimization requires strict temperature control, stoichiometric balancing of reagents, and inert atmosphere maintenance to prevent side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm spiro[3.3]heptane geometry and carbamate/ethynyl group integration .
  • LC-MS/HRMS : For molecular weight validation (e.g., observed [M+H]⁺ peaks) and purity assessment .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve conformational details of the spiro system and hydrogen-bonding interactions .

Q. How can researchers purify this compound effectively?

  • Methodological Answer : Column chromatography (silica gel, eluents like EtOAc/hexane) is standard. For polar intermediates, reverse-phase HPLC may enhance purity. Post-purification, lyophilization or recrystallization in solvents like THF/water ensures crystalline product recovery .

Advanced Research Questions

Q. How do steric and electronic effects of the spiro[3.3]heptane core influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The spiro system imposes rigidity, altering orbital hybridization of the ethynyl group. Computational modeling (e.g., DFT) predicts enhanced π-backbonding with Pd catalysts, accelerating Sonogashira couplings. Experimental validation involves comparing reaction rates with non-spiro analogs using kinetic studies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from dynamic conformational changes. Strategies include:

  • Variable-Temperature NMR : To identify rotameric equilibria or ring-flipping in the spiro system .
  • 2D NMR (COSY, NOESY) : Maps through-space couplings to confirm spatial proximity of protons .
  • Complementary Crystallography : Mercury software visualizes crystal packing effects that may distort solution-phase data .

Q. How can researchers optimize catalytic systems for ethynyl functionalization without degrading the carbamate group?

  • Methodological Answer : Pd/Cu systems are preferred, but ligand choice (e.g., PPh₃ vs. XPhos) modulates catalytic activity. Screening under mild conditions (e.g., room temperature, short reaction times) minimizes Boc cleavage. Post-reaction TLC monitoring and quenching with aqueous NH₄Cl prevent over-oxidation .

Q. What role does the tert-butyl carbamate group play in stabilizing intermediates during multi-step syntheses?

  • Methodological Answer : The Boc group acts as a transient protective moiety for amines, enhancing solubility in organic solvents and reducing side reactions (e.g., nucleophilic attacks). Stability under acidic/basic conditions is pH-dependent; controlled deprotection with TFA or HCl/dioxane ensures selective removal .

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